Acid black 242

CAS No.: 201792-73-6

Cat. No.: VC3242413

Molecular Formula: C34H25N11Na2O11S3

Molecular Weight: 905.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201792-73-6 |

|---|---|

| Molecular Formula | C34H25N11Na2O11S3 |

| Molecular Weight | 905.8 g/mol |

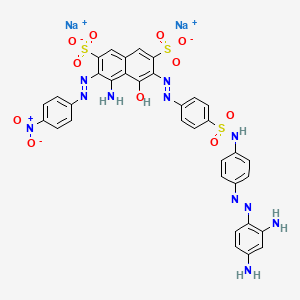

| IUPAC Name | disodium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C34H27N11O11S3.2Na/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 |

| Standard InChI Key | UMXKOPCQCFDBHS-UHFFFAOYSA-L |

| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |

| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |

Introduction

Chemical Structure and Properties

Acid Black 242 belongs to the class of acid dyes, which are anionic compounds particularly effective for dyeing protein fibers. Its complex molecular structure features multiple aromatic rings and functional groups that contribute to its distinctive dyeing properties.

Molecular Identification

Acid Black 242 has been identified with two different CAS numbers in the scientific literature, which may represent slight variations or different forms of the same compound:

The compound's structure is characterized by multiple azo groups (-N=N-) connecting aromatic rings, along with sulfonic acid groups that contribute to its water solubility and dyeing properties. These functional groups are essential for the dye's binding mechanism to various fibers.

Physical and Chemical Characteristics

Acid Black 242 appears as a dark-colored powder and is soluble in water due to its sulfonic acid groups. This water solubility is crucial for its application in aqueous dyeing processes. The compound's stability and reactivity profiles are determined by its complex structure, particularly the presence of azo linkages and aromatic systems.

The dye exhibits strong affinity for protein fibers through ionic bonding between its anionic sulfonic acid groups and the cationic amino groups present in protein fibers under acidic conditions. This mechanism explains its effectiveness in dyeing materials such as wool, silk, and certain synthetic fibers.

Synthesis and Manufacturing

Production Process

The synthesis of Acid Black 242 involves several key chemical reactions, with diazotization being a central process. The manufacturing typically follows these general steps:

-

Diazotization of aromatic amines to form diazonium salts

-

Coupling reactions with other aromatic compounds

-

Formation of the sulfonate groups to enhance water solubility

-

Purification and isolation of the final product

These processes require carefully controlled conditions, including temperature and pH regulation, to ensure the stability of intermediate compounds and maximize yield. Industrial production often employs large-scale reactors with specialized equipment to maintain these conditions.

Quality Control

For research and commercial applications, high-purity Acid Black 242 is essential. Quality standards typically require a purity of ≥95%, as indicated in technical specifications . The compound should be stored at -20°C to maintain its stability and prevent degradation .

Applications

Textile Industry

Acid Black 242 is primarily utilized in the textile industry for dyeing various materials. Its applications include:

-

Dyeing of protein fibers such as wool and silk

-

Coloration of synthetic fibers with appropriate mordants

-

Fur shading applications, where its ability to produce deep black colors is particularly valued

Leather Dyeing

In the leather industry, Acid Black 242 is used to achieve deep black colors with good penetration into the leather substrate. The dye's ability to form strong bonds with protein structures makes it particularly effective for this application.

Research Applications

Beyond industrial uses, Acid Black 242 has been employed in scientific research contexts, including:

-

Cell biology studies for staining and visualization

-

Biochemical research involving protein interactions

-

Pharmacological investigations where colored markers are needed

These research applications leverage the dye's chemical properties and interactions with biological materials to enable various analytical techniques.

Environmental and Health Considerations

Environmental Impact

Like many synthetic dyes, Acid Black 242 raises environmental concerns, particularly regarding its persistence in aquatic ecosystems. When released into waterways through industrial effluents, the dye can:

-

Persist in the environment due to its chemical stability

-

Reduce light penetration in water bodies, affecting aquatic photosynthesis

-

Potentially impact aquatic organisms through various toxicity mechanisms

These environmental challenges have prompted research into effective methods for removing the dye from industrial wastewaters before discharge.

Dye Removal Techniques

Several approaches have been investigated for the removal of acid dyes, including Acid Black 242, from wastewater:

Health Considerations

Exposure to acid dyes, including Acid Black 242, has been associated with certain health concerns:

-

Potential for allergic reactions in sensitive individuals

-

Possible respiratory irritation from dust inhalation

-

Formation of potentially toxic metabolites during degradation

The formation of toxic and carcinogenic compounds during biodegradation processes involving Acid Black 242 requires careful control in industrial applications, often necessitating longer retention times for complete degradation of metabolites .

Current Research Directions

Degradation Studies

Recent research has focused on understanding the degradation pathways of Acid Black 242. Fourier Transform Infrared (FT-IR) spectroscopy has been employed to detect changes in the original dye molecule after treatment with microorganisms, revealing the formation of new primary amines and phenolic compounds . These studies provide insights into:

-

The biodegradation mechanisms of the dye

-

Formation of intermediate compounds

-

Optimization of treatment processes for complete mineralization

Comparative Analysis with Other Dyes

Studies comparing Acid Black 242 with other dyes, such as Reactive Black 5, have investigated their relative susceptibility to decolorization treatments. Such research typically evaluates:

-

Decolorization rates under various conditions

-

Effectiveness of different microbial strains for biodegradation

-

Performance in mixed dye solutions that better represent real industrial effluents

These comparative studies are valuable for developing more effective wastewater treatment strategies for textile industry effluents containing multiple dyes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume